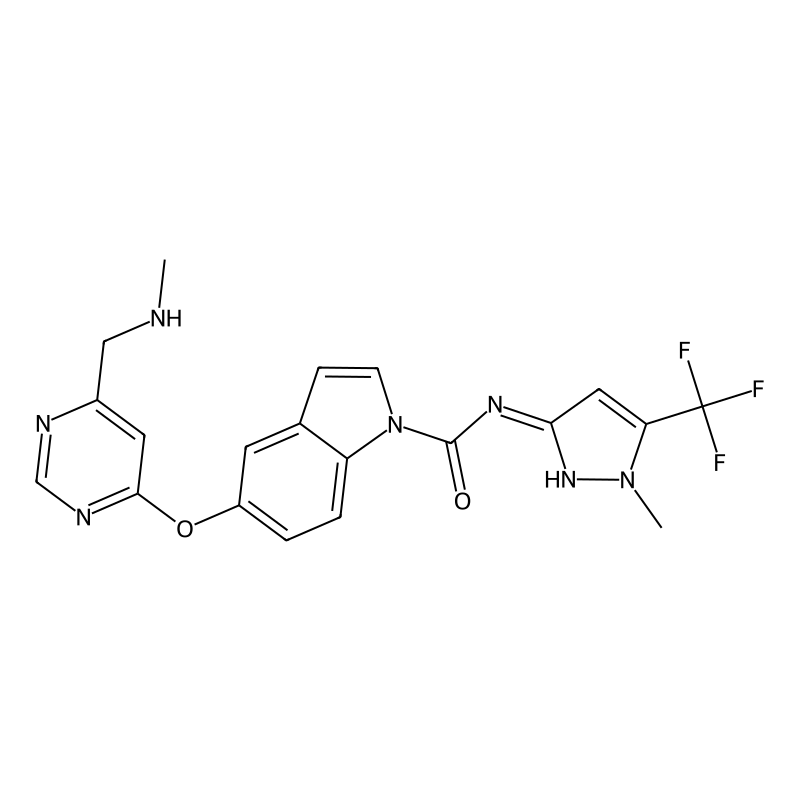Acrizanib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Studies on Anti-cancer Properties
Solid Tumors
Studies have explored the use of Acrizanib in treating various solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and melanoma [2, 3, 4]. These studies have shown some promising results, with Acrizanib demonstrating anti-tumor activity and improved progression-free survival in some patients [2, 3, 4].
Anti-angiogenic Effects
Research has also focused on Acrizanib's ability to inhibit angiogenesis. Studies have shown that Acrizanib can reduce tumor blood vessel formation and decrease tumor growth in animal models [5]. This suggests that Acrizanib's anti-angiogenic properties could contribute to its anti-cancer effects.
Other Research Applications
Beyond cancer research, Acrizanib is being explored for its potential applications in other diseases:
Wet Age-Related Macular Degeneration (AMD)
Acrizanib's ability to inhibit angiogenesis might be beneficial in treating wet AMD, a condition where abnormal blood vessel growth contributes to vision loss [6].
Diabetic Retinopathy
Similar to wet AMD, diabetic retinopathy involves abnormal blood vessel growth in the eye. Acrizanib is being investigated for its potential to slow the progression of this complication in diabetic patients [7].
These are just some of the ongoing research areas exploring Acrizanib's potential for treating various diseases. More research is needed to fully understand its effectiveness and safety in these settings.
Further information on specific clinical trials involving Acrizanib can be found on clinical trial registries such as ClinicalTrials.gov ().








